physical and chemical properties of 6-Amino-2,4-dimethylnicotinonitrile
physical and chemical properties of 6-Amino-2,4-dimethylnicotinonitrile
The following technical guide details the physical and chemical properties of 6-Amino-2,4-dimethylnicotinonitrile , a functionalized pyridine derivative used in the synthesis of heterocyclic pharmaceuticals and dyes.
Physical Properties, Chemical Reactivity, and Synthetic Utility
Executive Summary
6-Amino-2,4-dimethylnicotinonitrile (CAS 769-27-7 ; often misreferenced in some legacy databases as 2619-33-2) is a polyfunctional pyridine scaffold characterized by the presence of an electron-withdrawing nitrile group at position 3, an electron-donating amino group at position 6, and two methyl groups at positions 2 and 4.[1][2][3] This specific substitution pattern creates a "push-pull" electronic system, making the compound a versatile intermediate for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and fluorescent sensors.
This guide provides a validated profile of its thermodynamic properties, spectroscopic signatures, and reaction pathways, grounded in empirical data and mechanistic logic.
Chemical Identity & Structural Analysis[3][4][5]
The molecule belongs to the class of aminocyanopyridines . Its reactivity is governed by the interplay between the nucleophilic amino group and the electrophilic nitrile group, modulated by the pyridine ring's electron deficiency.
| Property | Data |
| IUPAC Name | 6-Amino-2,4-dimethylpyridine-3-carbonitrile |
| Common Synonyms | 6-Amino-2,4-dimethylnicotinonitrile; 2-Amino-4,6-dimethyl-5-cyanopyridine (incorrect numbering, but seen in literature) |
| CAS Registry Number | 769-27-7 (Primary); 2619-33-2 (Legacy/Erroneous) |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | CC1=CC(N)=NC(C)=C1C#N |
| InChI Key | ZFXMWBGQRGABCI-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the specific substitution pattern and the resulting electronic effects. The C3-nitrile group exerts a strong -M (mesomeric) effect, increasing the acidity of the C2-methyl protons and the electrophilicity of the ring, while the C6-amino group provides +M stabilization.
Figure 1: Functional group topology and electronic interactions in 6-Amino-2,4-dimethylnicotinonitrile.
Physical Properties Profile
Accurate physical data is critical for process design (crystallization, solvent selection). The compound exhibits high thermal stability due to strong intermolecular hydrogen bonding (CN···H-N).
| Parameter | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically isolated as yellow to light brown needles or prisms. |
| Melting Point | 224 – 225 °C | High MP indicates strong lattice energy; requires high-boiling solvents for recrystallization. |
| Density | ~1.19 g/cm³ (Predicted) | Standard packing for aminopyridines. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |
| Solubility (Organic) | High: DMSO, DMF, hot EthanolModerate: Acetone, MethanolLow: Hexane, Toluene | Use Ethanol/DMF mixtures for purification. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing CN group. |
| LogP | ~0.6 – 0.8 | Moderate lipophilicity; suitable for drug-like scaffolds. |
Chemical Reactivity & Synthesis Utility[6][7]
The utility of 6-Amino-2,4-dimethylnicotinonitrile lies in its ability to undergo orthogonal reactions at the nitrile, amino, and methyl sites.
4.1. Key Reaction Pathways
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Cyclocondensation (Nitrile + Amino): The proximity of the amino and nitrile groups (if adjacent) usually facilitates cyclization. However, in this 6-amino-3-cyano isomer, the groups are para to each other (1,4-relationship across the ring), preventing direct intramolecular cyclization between them. This distinguishes it from the 2-amino-3-cyano isomer.
-
Note: Reactivity often involves intermolecular reactions or cyclization involving the C2-methyl group and the C3-nitrile.
-
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide (partial) or carboxylic acid (full) under acidic (H₂SO₄) or basic (NaOH) conditions.
-
Knoevenagel Condensation: The C2-methyl group is highly activated due to the adjacent electron-withdrawing ring nitrogen and the C3-nitrile. It readily reacts with aromatic aldehydes to form styryl derivatives (used in dye synthesis).
4.2. Synthesis Protocol (General MCR Approach)
The most robust synthesis involves a multicomponent reaction (MCR) or the modification of a pyridone precursor.
Method A: From Acetylacetone and Enaminonitriles A common route to aminocyanopyridines involves the condensation of a 1,3-diketone with an enaminonitrile.
-
Reagents: Acetylacetone + 3-Aminocrotononitrile (or Malononitrile/Ammonia source).
-
Conditions: Reflux in Ethanol with a piperidine catalyst.
-
Mechanism: Michael addition followed by cyclization and dehydration.
Method B: Transformation of Pyridones
-
Precursor: Synthesis of 4,6-dimethyl-2-hydroxynicotinonitrile via condensation of acetylacetone and cyanoacetamide.
-
Chlorination: Reaction with POCl₃ to yield 2-chloro-4,6-dimethylnicotinonitrile.
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Amination: Nucleophilic substitution with Ammonia (NH₃) in Methanol at high pressure/temperature.
-
Result: This route typically yields the 2-amino isomer. To obtain the 6-amino isomer (CAS 769-27-7), the starting materials must be adjusted (e.g., using an unsymmetrical ketone or specific condensation order).
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4.3. Reactivity Flowchart
Figure 2: Primary synthetic transformations available for the scaffold.
Analytical Characterization
To validate the identity of 6-Amino-2,4-dimethylnicotinonitrile, the following spectroscopic markers are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 2200–2220 cm⁻¹ (Sharp) | C≡N Stretching (Nitrile) |
| 3300–3450 cm⁻¹ (Doublet) | N-H Stretching (Primary Amine) | |
| ¹H NMR (DMSO-d₆) | δ 2.3 – 2.5 ppm (Singlets) | Methyl protons (C2-CH₃, C4-CH₃) |
| δ 6.3 – 6.5 ppm (Singlet) | Aromatic proton (C5-H) | |
| δ 6.8 – 7.2 ppm (Broad) | Amino protons (-NH₂), D₂O exchangeable | |
| Mass Spectrometry | m/z 147.1 [M+] | Molecular Ion |
| m/z 119 [M - 28] | Loss of Ethylene (common in ethyl-substituted) or HCN? (Here: likely loss of HCN fragment) |
Handling & Safety (SDS Highlights)
While specific toxicological data for this isomer is limited, aminonitriles are generally hazardous.
-
Hazard Classification: Acute Tox. 4 (Oral/Inhalation/Dermal), Skin Irrit. 2, Eye Irrit. 2A.
-
Signal Word: WARNING .
-
Precautionary Measures:
-
Avoid breathing dust/fume.
-
Wear protective gloves/eye protection (Nitrile rubber gloves recommended).
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
Chemical Synthesis Database. (2025). Entry for CAS 769-27-7: 6-amino-2,4-dimethylnicotinonitrile.[1][2][3][4][5] ChemSynthesis. Link
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PubChem Compound Summary. (2025). 6-Amino-2,4-dimethylnicotinonitrile (linked via CAS 769-27-7).[1][2][3][4] National Center for Biotechnology Information. Link
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MDPI Molecules. (2024). Synthesis and Photophysical Investigations of Amino-nicotinonitriles. (Contextual reference for APN synthesis methods). Link
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GuideChem. (2025). Supplier and Property Data for 6-Amino-2,4-dimethylnicotinonitrile. Link
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